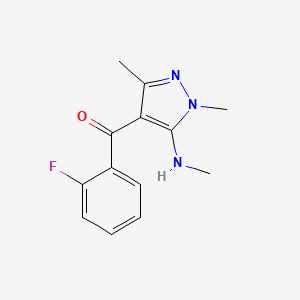
KETONE, 1,3-DIMETHYL-5-(METHYLAMINO)-4-PYRAZOLYL o-FLUOROPHENYL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
KETONE, 1,3-DIMETHYL-5-(METHYLAMINO)-4-PYRAZOLYL o-FLUOROPHENYL: is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a ketone group, a pyrazole ring, and a fluorophenyl group, making it a subject of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of KETONE, 1,3-DIMETHYL-5-(METHYLAMINO)-4-PYRAZOLYL o-FLUOROPHENYL typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions. The resulting pyrazole is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
The next step involves the introduction of the fluorophenyl group. This is achieved through a nucleophilic substitution reaction, where the pyrazole derivative reacts with a fluorobenzene derivative in the presence of a strong base like sodium hydride. The final step is the formation of the ketone group, which is typically introduced through an oxidation reaction using an oxidizing agent such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. The use of automated systems and advanced analytical techniques ensures the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the ketone group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium hydride, potassium carbonate
Major Products
Oxidation: N-oxides
Reduction: Alcohol derivatives
Substitution: Various substituted pyrazole derivatives
Wissenschaftliche Forschungsanwendungen
KETONE, 1,3-DIMETHYL-5-(METHYLAMINO)-4-PYRAZOLYL o-FLUOROPHENYL has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of KETONE, 1,3-DIMETHYL-5-(METHYLAMINO)-4-PYRAZOLYL o-FLUOROPHENYL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-DIMETHYL-5-(METHYLAMINO)-4-PYRAZOLYL PHENYL KETONE
- 1,3-DIMETHYL-5-(METHYLAMINO)-4-PYRAZOLYL o-CHLOROPHENYL KETONE
- 1,3-DIMETHYL-5-(METHYLAMINO)-4-PYRAZOLYL p-FLUOROPHENYL KETONE
Uniqueness
KETONE, 1,3-DIMETHYL-5-(METHYLAMINO)-4-PYRAZOLYL o-FLUOROPHENYL stands out due to the presence of the fluorophenyl group, which imparts unique chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it more effective in certain applications compared to its analogs.
Eigenschaften
CAS-Nummer |
56877-15-7 |
|---|---|
Molekularformel |
C13H14FN3O |
Molekulargewicht |
247.27 g/mol |
IUPAC-Name |
[1,3-dimethyl-5-(methylamino)pyrazol-4-yl]-(2-fluorophenyl)methanone |
InChI |
InChI=1S/C13H14FN3O/c1-8-11(13(15-2)17(3)16-8)12(18)9-6-4-5-7-10(9)14/h4-7,15H,1-3H3 |
InChI-Schlüssel |
GJKAEHDZZWMUDS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=C1C(=O)C2=CC=CC=C2F)NC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


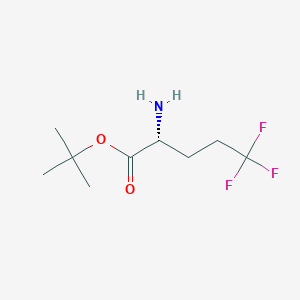
![12-hydroxy-3,8-dimethyl-1,10-bis(4-naphthalen-2-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12840239.png)
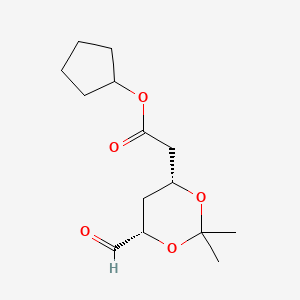
![3'-Acetyl[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12840247.png)
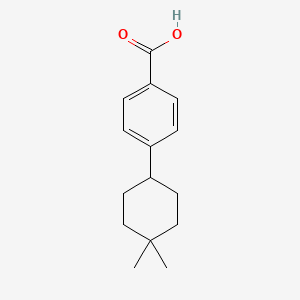
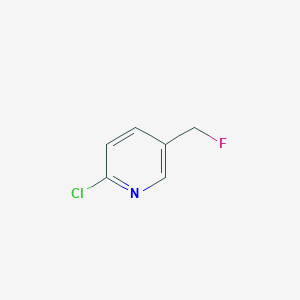
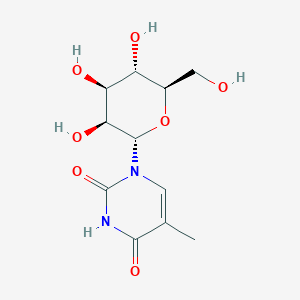
![1-(1-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethan-1-one](/img/structure/B12840289.png)
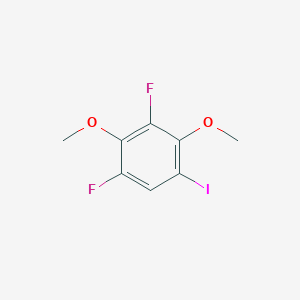
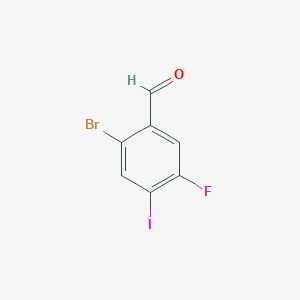
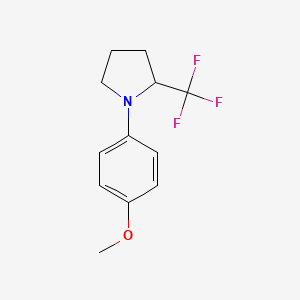
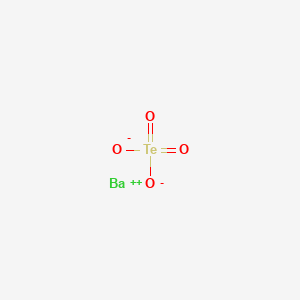
![5-Bromo-4-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B12840310.png)
![1,2-Bis(3-ethylbenzo[d]thiazol-2(3H)-ylidene)hydrazine](/img/structure/B12840312.png)
